2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid
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Overview
Description
The compound “2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid” likely belongs to the class of organic compounds known as carboxylic acids, specifically an aromatic carboxylic acid due to the presence of the methoxyphenyl group . Carboxylic acids contain a -COOH group and are often involved in the formation of polymers and various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid” are not available, similar compounds are often synthesized through processes like Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and other palladium-catalyzed reactions .Chemical Reactions Analysis
Carboxylic acids, such as this compound, can react with bases to undergo “neutralizations”, producing water and a salt . They can also react with active metals to form gaseous hydrogen and a metal salt .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid” would depend on its exact molecular structure. Carboxylic acids generally have higher boiling points than similar hydrocarbons due to their ability to form dimeric structures via hydrogen bonding .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid involves the reaction of 4-methoxybenzaldehyde with diethyl malonate to form 2-(4-methoxyphenyl)-3-methylbut-2-enoic acid. This intermediate is then subjected to a Michael addition reaction with diethyl malonate and subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "diethyl malonate", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-methoxybenzaldehyde (1.0 equiv) and diethyl malonate (2.0 equiv) in ethanol and add sodium ethoxide (1.0 equiv). Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 3: Dissolve the crude product in ethanol and add sodium hydroxide (1.0 equiv) and diethyl malonate (2.0 equiv). Heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and acidify with hydrochloric acid. Extract the product with ethyl acetate and dry over anhydrous magnesium sulfate.", "Step 5: Dissolve the crude product in water and add hydrochloric acid until the pH is acidic. Heat the mixture under reflux for 4 hours.", "Step 6: Cool the reaction mixture to room temperature and extract the product with ethyl acetate. Dry over anhydrous magnesium sulfate and evaporate the solvent to yield the final product, 2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid." ] } | |
CAS RN |
115196-41-3 |
Product Name |
2-(4-methoxyphenyl)-3,3-dimethylbutanoic acid |
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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